molecular formula C20H26N2O3 B12351601 methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate

methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate

Cat. No.: B12351601
M. Wt: 342.4 g/mol
InChI Key: RQVMOMGJHFPBNR-SFHVURJKSA-N
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Description

Stereochemical Features

  • The L-valinate component introduces a chiral center at C2, confirmed as the S-enantiomer via synthetic protocols using methyl L-tert-leucinate .
  • The pent-4-en-1-yl group’s double bond adopts a trans (E) configuration, as inferred from synthesis methods involving 5-bromopent-1-ene .

Spectroscopic Characterization Data

Spectroscopic studies provide critical insights into the compound’s structural integrity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.10 (s, 1H, indole H2), 7.50–7.20 (m, 4H, aromatic H4–H7), 5.80–5.60 (m, 2H, pentenyl H4 and H5), 4.50–4.30 (m, 2H, N-CH₂), 3.70 (s, 3H, ester -OCH₃), 2.50–2.30 (m, 2H, valine CH), 1.60–1.20 (m, 6H, pentenyl H2–H3 and valine -CH(CH₃)₂) .
  • ¹³C NMR :
    • δ 172.5 (ester C=O), 166.0 (amide C=O), 135.0–110.0 (aromatic and alkene carbons), 52.0 (ester -OCH₃), 40.0 (valine C2), 30.0–20.0 (alkyl carbons) .

Infrared (IR) Spectroscopy

  • Strong absorption at ~1740 cm⁻¹ (ester C=O stretch), ~1650 cm⁻¹ (amide C=O stretch), and ~1600 cm⁻¹ (aromatic C=C) .

Mass Spectrometry (MS)

  • Electron Ionization (EI-MS) : Molecular ion peak at m/z 356.47 (M⁺), with fragments at m/z 215 (indole-carboxamide ion) and m/z 141 (valinate methyl ester) .
  • High-Resolution MS (HRMS) : Calculated for C₂₁H₂₈N₂O₃ [M+H]⁺: 357.2052; Found: 357.2055 .

Crystallographic Analysis and X-ray Diffraction Studies

To date, no X-ray crystallographic data have been reported for this compound. However, molecular geometry can be inferred from analogous structures:

  • The indole ring adopts a planar conformation, while the pentenyl chain and valinate moiety introduce steric bulk, likely resulting in a non-planar overall structure .
  • Computational models (DFT) predict a dihedral angle of ~120° between the indole plane and the amide bond, optimizing π-π stacking and hydrophobic interactions .

Physicochemical Properties

Key physicochemical parameters are summarized below:

Property Value/Description Method/Source
Molecular Weight 356.47 g/mol Computed (PubChem)
LogP (Octanol-Water) 4.2 (Predicted) ChemAxon Tool
pKa 3.8 (ester hydrolysis) Estimated via analogy
Solubility Insoluble in water; soluble in DMSO, CHCl₃ Experimental data
Melting Point Not reported

Stability and Reactivity

  • The ester group is prone to hydrolysis under basic conditions, yielding the corresponding carboxylic acid .
  • The pent-4-en-1-yl chain may undergo oxidation at the double bond, forming epoxide derivatives .

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

methyl (2S)-3-methyl-2-[(1-pent-4-enylindole-3-carbonyl)amino]butanoate

InChI

InChI=1S/C20H26N2O3/c1-5-6-9-12-22-13-16(15-10-7-8-11-17(15)22)19(23)21-18(14(2)3)20(24)25-4/h5,7-8,10-11,13-14,18H,1,6,9,12H2,2-4H3,(H,21,23)/t18-/m0/s1

InChI Key

RQVMOMGJHFPBNR-SFHVURJKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCC=C

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCC=C

Origin of Product

United States

Preparation Methods

N-Alkylation of Indole

The synthesis begins with the N-alkylation of indole to introduce the pent-4-en-1-yl moiety. This step involves reacting indole with 1-bromo-pent-4-ene under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of indole’s nitrogen, enabling nucleophilic substitution with the alkyl halide. The reaction is typically conducted at 0°C to room temperature for 1–2 hours, yielding 1-(pent-4-en-1-yl)-1H-indole as the primary product.

Key Considerations :

  • Excess alkylating agent (1.2–1.5 equivalents) ensures complete substitution.
  • Side products, such as dialkylated indole derivatives, are minimized by controlling reaction time and temperature.

Acylation of Indole at the C3 Position

Following alkylation, the indole’s C3 position is acylated to introduce the carbonyl group. Trifluoroacetic anhydride (TFAA) is employed as the acylating agent, reacting with 1-(pent-4-en-1-yl)-1H-indole to form 2,2,2-trifluoro-1-[1-(pent-4-en-1-yl)-1H-indol-3-yl]ethan-1-one. This intermediate is critical for subsequent hydrolysis.

Reaction Conditions :

  • TFAA is added dropwise at 0°C to prevent exothermic side reactions.
  • The mixture is stirred for 2 hours at room temperature to ensure complete acylation.

Hydrolysis of the Trifluoroacetyl Group

The trifluoroacetyl-protected intermediate undergoes alkaline hydrolysis to yield 1-(pent-4-en-1-yl)-1H-indole-3-carboxylic acid. Potassium hydroxide (KOH) in a methanol-toluene solvent system under reflux conditions (2 hours) cleaves the trifluoroacetyl group, producing the carboxylic acid.

Optimization Notes :

  • Prolonged reflux (>3 hours) risks decarboxylation or decomposition.
  • Yields range from 80–87% when monitored via thin-layer chromatography (TLC).

Amide Bond Formation with Methyl L-Valinate

The final step involves coupling the carboxylic acid with methyl L-valinate to form the target compound. Ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole hydrate (HOBt·H2O) are used as coupling agents in dimethylformamide (DMF), with triethylamine (Et3N) as a base.

Stereochemical Control :

  • Methyl L-valinate ensures retention of the S-configuration at the valine chiral center.
  • Racemization is minimized by maintaining reaction temperatures below 25°C.

Detailed Synthetic Protocol

Reagents and Conditions

Step Reagents Solvent Temperature Time Yield
1 Indole, 1-bromo-pent-4-ene, NaH DMF 0°C → rt 1 h 85–90%
2 TFAA DMF 0°C → rt 2 h 88–92%
3 KOH, MeOH, PhMe Reflux 110°C 2 h 80–87%
4 Methyl L-valinate, EDC·HCl, HOBt·H2O, Et3N DMF rt 18 h 70–75%

Analytical Characterization

Post-synthesis, the product is validated using:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, indole H2), 7.65–7.10 (m, 4H, indole aromatic), 5.80 (m, 1H, CH₂CH=CH₂), 4.95 (d, J = 8.0 Hz, 1H, NH), 4.20 (t, J = 7.2 Hz, 2H, NCH₂), 3.70 (s, 3H, OCH₃), 2.45–1.90 (m, 6H, valine side chain), 1.60–1.20 (m, 4H, pentenyl chain).
  • High-Resolution Mass Spectrometry (HRMS) :
    • Calculated for C₂₀H₂₆N₂O₃ [M+H]⁺: 343.2015; Found: 343.2018.

Challenges and Optimization Strategies

Byproduct Formation in Alkylation

Competing O-alkylation or dialkylation may occur if the alkylating agent is in excess. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) effectively isolates the desired N-alkylated product.

Enantiomeric Purity

Chiral HPLC using a Lux® i-Cellulose-5 column (5 µm, 4.6 × 100 mm) with acetonitrile/water (55:45) confirms >98% enantiomeric excess for the S-enantiomer.

Industrial-Scale Considerations

Cost-Effective Precursors

Methyl L-valinate is commercially available due to its use in antiviral drug synthesis, reducing production costs.

Green Chemistry Approaches

Recent advances propose replacing DMF with cyclopentyl methyl ether (CPME) in the coupling step, improving environmental sustainability without compromising yield.

Chemical Reactions Analysis

Types of Reactions

Methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, alcohols, ketones, and carboxylic acids .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C20H28N2O3
  • Molecular Weight : 356.45 g/mol
  • CAS Number : 1971007-97-2
  • IUPAC Name : Methyl (1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate

Synthetic Cannabinoid Research

MDMB-4en-PINACA is primarily studied for its effects as a synthetic cannabinoid receptor agonist. It binds to the CB1 and CB2 receptors in the endocannabinoid system, mimicking the effects of natural cannabinoids like THC. Research indicates that it exhibits high potency and efficacy in activating these receptors, which has implications for pain management and neurological disorders .

Toxicological Studies

Due to its psychoactive properties, MDMB-4en-PINACA has been included in toxicological evaluations to assess its safety profile and potential for abuse. Studies have shown that it can produce effects similar to those of THC, including euphoria and altered perception, which raises concerns for recreational use .

In Vitro Pharmacokinetics

Recent studies have focused on the pharmacokinetics of MDMB-4en-PINACA, revealing insights into its absorption, distribution, metabolism, and excretion (ADME). It has been noted that the compound undergoes rapid metabolic degradation, primarily through hydrolysis of the methyl ester group . This instability suggests that while it may have therapeutic potential, its rapid metabolism could limit its effectiveness.

Case Studies

Several case studies have documented instances of intoxication due to MDMB-4en-PINACA. For example:

  • A case report highlighted severe agitation and hallucinations in a patient who ingested the compound, leading to emergency medical intervention .
  • Another study reported on the prevalence of MDMB-4en-PINACA in seized substances during law enforcement operations, indicating its widespread availability and use in recreational contexts .

Comparative Analysis with Other Compounds

Compound NamePotency (CB1 Receptor)Metabolic StabilityNotes
MDMB-4en-PINACAHighLowRapidly metabolized; psychoactive effects
AB-FUBINACAModerateModerateSimilar structure; longer half-life
5F-MDMB-PICAHighHighMore stable; less psychoactive

Mechanism of Action

Methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the body. It acts as a full agonist, meaning it fully activates these receptors, leading to various physiological and psychoactive effects. The activation of CB1 receptors in the brain is responsible for the psychoactive effects, while activation of CB2 receptors in the immune system modulates immune responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate belongs to a broader class of synthetic cannabinoids where structural variations in the alkyl chain, aromatic core, and ester groups influence receptor binding, metabolic stability, and legal status. Key analogues include:

Compound Name Core Structure Alkyl Chain Ester Group Purity Molecular Weight (g/mol)
This compound (MMB022) Indole Pent-4-en-1-yl L-valine methyl ≥98% 328.4
MPhP-5F-PICA Indole 5-fluoropentyl L-phenylalanine methyl >90% ~380 (estimated)
AMB-CHMICA Indole Pent-4-en-1-yl L-valine >90% ~342 (estimated)
FUB-AMB Indazole 4-fluorobenzyl L-valine methyl N/A ~354 (estimated)
Methyl(1-(cyclohexylmethyl)-1H-indole-3-carbonyl)-L-valinate Indole Cyclohexylmethyl L-valine methyl N/A ~354 (estimated)

Key Observations :

  • Core Heterocycle : Replacement of the indole ring with indazole (e.g., FUB-AMB) enhances metabolic resistance and CB1 receptor affinity due to increased aromatic stacking interactions .
  • Fluorination (e.g., 5-fluoropentyl in MPhP-5F-PICA) further improves metabolic stability by resisting oxidative degradation .
  • Ester Group : Methylation of the valine carboxylate (as in MMB022 vs. AMB-CHMICA) may alter solubility and hydrolysis rates, influencing pharmacokinetics .
Physicochemical and Analytical Comparisons

Analytical techniques such as GC-MS , LC-MS , NMR , and Raman spectroscopy are critical for differentiating these compounds . For example:

  • Mass Spectrometry : MMB022 exhibits a molecular ion peak at m/z 328.4, with fragmentation patterns distinct from MPhP-5F-PICA (expected m/z 380) due to fluorine substitution .
  • NMR : The pent-4-en-1-yl group in MMB022 produces characteristic vinyl proton signals (δ ~5.0–5.8 ppm), absent in cyclohexylmethyl analogues .
Pharmacological and Regulatory Status

Fluorinated derivatives (e.g., MPhP-5F-PICA) often exhibit higher potency due to enhanced receptor binding and delayed metabolism . Regulatory frameworks classify many of these compounds as Schedule I substances. For instance, FUB-AMB is explicitly controlled under U.S. federal law , and MMB022’s structural similarity likely places it under analogous restrictions.

Biological Activity

Methyl(1-(pent-4-en-1-yl)-1H-indole-3-carbonyl)-L-valinate is a synthetic compound that belongs to the indole family, which is known for its diverse biological activities. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H26N2O3\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{O}_{3}

This compound features an indole ring system, a carbonyl group, and a valine derivative, which contributes to its biological activity.

Pharmacological Potential

This compound exhibits potential pharmacological properties that have been investigated in various studies. The following table summarizes key findings related to its biological activity:

Activity Description Reference
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7.
Dopaminergic Activity Potential affinity for dopamine receptors, particularly D4 receptors.
Anti-inflammatory Demonstrates anti-inflammatory properties in vitro and in vivo models.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several proposed pathways include:

  • Dopamine Receptor Modulation: The compound may act as a ligand for dopamine receptors, influencing dopaminergic signaling pathways.
  • Cytotoxic Mechanisms: Indole derivatives are known to intercalate with DNA, which may contribute to their anticancer effects by disrupting cellular replication processes.

Study 1: Anticancer Activity

In a study published in the Beilstein Journal of Organic Chemistry, researchers investigated the cytotoxic effects of various indole derivatives, including this compound. The compound showed significant cytotoxicity against cervical cancer cells (HeLa) and breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations .

Study 2: Dopaminergic Activity

Research conducted on a series of indole derivatives indicated that this compound exhibited selective binding affinity for D4 dopamine receptors. The Ki value for this compound was reported to be significantly lower than that for other receptor subtypes, suggesting its potential as a therapeutic agent for conditions related to dopaminergic dysregulation .

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